molecular formula C10H16N2S B1657218 2-(Butylsulfanyl)-4,6-dimethylpyrimidine CAS No. 55749-27-4

2-(Butylsulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B1657218
CAS No.: 55749-27-4
M. Wt: 196.31 g/mol
InChI Key: WBFMKGRUVHRHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butylsulfanyl)-4,6-dimethylpyrimidine is a substituted pyrimidine derivative characterized by a sulfur-linked butyl group at the 2-position and methyl groups at the 4- and 6-positions. Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in , where this compound was synthesized by refluxing 2-(butylthio)-4,6-dimethylpyrimidine with bromobenzaldehyde in a sodium hydroxide solution containing tetrabutylammonium iodide, yielding 65% of the product . This compound serves as a precursor for further functionalization, such as styryl group additions, which are critical in materials science applications.

Properties

CAS No.

55749-27-4

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

2-butylsulfanyl-4,6-dimethylpyrimidine

InChI

InChI=1S/C10H16N2S/c1-4-5-6-13-10-11-8(2)7-9(3)12-10/h7H,4-6H2,1-3H3

InChI Key

WBFMKGRUVHRHBZ-UHFFFAOYSA-N

SMILES

CCCCSC1=NC(=CC(=N1)C)C

Canonical SMILES

CCCCSC1=NC(=CC(=N1)C)C

Other CAS No.

55749-27-4

Origin of Product

United States

Comparison with Similar Compounds

The structural analogs of 2-(butylsulfanyl)-4,6-dimethylpyrimidine vary in substituents at the 2-position, leading to differences in reactivity, physical properties, and applications. Below is a detailed comparison categorized by substituent type:

Sulfanyl Derivatives with Alkyl/Aryl Groups
Compound Name Substituent Synthesis Method Yield Key Properties/Applications Reference
This compound -S-C₄H₉ (butyl) Nucleophilic substitution under reflux 65% Precursor for styryl derivatives
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine -S-azetidinyl (3-membered ring) Unspecified (commercially discontinued) N/A Potential pharmaceutical intermediate
2-(Carboxymethylthio)-4,6-dimethylpyrimidine -S-CH₂COOH Not detailed N/A Hydrate form; biochemical applications

Key Observations :

  • Alkylsulfanyl derivatives (e.g., butyl) are synthesized via straightforward nucleophilic substitutions, while azetidinyl and carboxymethylthio derivatives may require specialized reagents or conditions.
  • The butylsulfanyl variant is primarily a synthetic intermediate, whereas carboxymethylthio derivatives may have niche biochemical uses .
Styryl Derivatives (Suzuki-Miyaura Reaction Products)
Compound Name Styryl Substituent Synthesis Conditions Yield Photophysical Properties Reference
(E)-2-(4-Methoxystyryl)-4,6-dimethylpyrimidine 4-methoxyphenyl Suzuki coupling, SiO₂ purification 79% Yellow solid; λₑₘ in UV range
(E)-2-(4-Dimethylaminostyryl)-4,6-dimethylpyrimidine 4-dimethylaminophenyl Similar to above 28% Fluorescent properties; materials science
(E)-2-(4-Trifluoromethylstyryl)-4,6-dimethylpyrimidine 4-CF₃-phenyl Suzuki coupling N/A High electron-withdrawing effect

Key Observations :

  • Styryl derivatives exhibit tunable photophysical properties, influenced by substituents (e.g., methoxy enhances electron density, CF₃ withdraws electrons) .
  • Yields vary significantly (28–79%), reflecting differences in steric and electronic effects during synthesis.
Acetamide and Sulfonamide Derivatives
Compound Name Substituent Structure Applications Reference
DIWXAJ (2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenyl acetamide) -S-acetamide (phenyl) Hydrogen-bonded layered structures Crystal engineering; supramolecular chemistry
Sulfadimidine (Sulfamethazine) -SO₂NHR (sulfonamide) Pharmaceutical synthesis Antibacterial agent; veterinary use

Key Observations :

  • Acetamide derivatives form hydrogen-bonded networks, enabling applications in crystal engineering .
  • Sulfadimidine’s sulfonamide group confers biological activity, contrasting with the inert butylsulfanyl group in the parent compound .
Metal Complexes
Compound Name Metal Center Coordination Geometry Structural Features Reference
Cu(I) complex with disulfanyl ligand Cu(I) Distorted tetrahedral π–π stacking (3.59 Å centroid distance)

Key Observations :

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